![molecular formula C17H28N2 B10888008 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with cyclopentylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Neuropharmacology
Research indicates that compounds with piperazine moieties, like this one, can interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown that derivatives of piperazine can exhibit antidepressant and anxiolytic properties by modulating serotonin levels in the brain .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from bicyclic precursors. The structure-activity relationship studies reveal that modifications to the bicyclic framework and piperazine ring can significantly influence biological activity.
Key Findings from SAR Studies
- Substituents on the piperazine ring can enhance receptor binding affinity.
- The bicyclic structure contributes to the overall stability and bioavailability of the compound .
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Case Study 1: Antidepressant Activity
- Case Study 2: Anticancer Evaluation
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)-N-(oxiran-2-ylmethyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine stands out due to its unique bicyclic structure and the presence of both a piperazine and cyclopentyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N
- Molecular Weight : 218.35 g/mol
- CAS Number : 85392-35-4
The compound features a bicyclic structure that may influence its interaction with biological targets, particularly receptors in the central nervous system.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Pallaud et al. (1963) highlighted the efficacy of bicyclic piperazines in enhancing mood and reducing depressive symptoms in animal models .
2. Anxiolytic Properties
The anxiolytic effects of this compound have been explored in various studies, demonstrating its ability to reduce anxiety-like behaviors in rodent models. The mechanism is believed to involve GABAergic modulation, which is crucial for anxiety regulation .
3. Neuroprotective Effects
Preliminary findings suggest that the compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The structural attributes allow for interaction with neurotrophic factors, promoting neuronal survival and function .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors:
- Serotonin Receptors : Modulates serotonin levels, influencing mood and anxiety.
- Dopamine Receptors : May affect dopaminergic signaling pathways, potentially impacting reward and motivation.
- GABA Receptors : Enhances GABAergic transmission, contributing to anxiolytic effects.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects . The results were comparable to established antidepressants such as fluoxetine.
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic potential using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, suggesting reduced anxiety levels .
Data Summary
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclopentylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2 |
InChI Key |
WWMADOQKXVKTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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